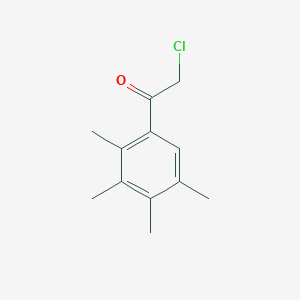

2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone

Description

Properties

IUPAC Name |

2-chloro-1-(2,3,4,5-tetramethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-7-5-11(12(14)6-13)10(4)9(3)8(7)2/h5H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBHUFRXYWYYLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368942 | |

| Record name | 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153275-53-7 | |

| Record name | 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone chemical properties

Executive Summary

2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone (also referred to as

This compound serves as a critical building block in two primary domains:

-

Reagent Synthesis: It is a precursor for sterically hindered sulfonium salts (e.g., S-fluoromethyl-S-phenyl-2,3,4,5-tetramethylphenylsulfonium tetrafluoroborate), which are essential electrophilic fluoromethylating agents in the synthesis of corticosteroids like Fluticasone.

-

Heterocyclic Chemistry: It functions as a linchpin in the Hantzsch synthesis of bulky thiazoles and imidazoles, often explored in kinase inhibitor discovery to exploit hydrophobic pockets.

Part 1: Chemical Identity & Properties[1][2][3]

Structural Analysis

The molecule consists of a prehnitene (1,2,3,4-tetramethylbenzene) core acylated at the 5-position. The defining feature is the steric clash between the carbonyl oxygen and the adjacent methyl group at position 4 (and the hydrogen at position 6), which forces the carbonyl group out of coplanarity with the aromatic ring. This "orthogonal" conformation reduces conjugation but protects the carbonyl carbon from nucleophilic attack, directing reactivity preferentially toward the

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 210.70 g/mol |

| Core Moiety | |

| Physical State | Crystalline Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DCM, CHCl |

| Key Reactivity |

Part 2: Synthesis Protocol (Friedel-Crafts Acylation)

The industrial and laboratory standard for synthesizing this compound is the Friedel-Crafts acylation of 1,2,3,4-tetramethylbenzene (Prehnitene).

Reaction Logic

-

Substrate: 1,2,3,4-Tetramethylbenzene.

-

Reagent: Chloroacetyl chloride (bifunctional electrophile).

-

Catalyst: Aluminum Chloride (

). -

Regioselectivity: The substrate has two open positions (5 and 6), which are chemically equivalent due to symmetry. Mono-acylation yields a single regioisomer.

Step-by-Step Methodology

Safety Warning: Chloroacetyl chloride is highly corrosive and toxic.

Reagents:

-

1,2,3,4-Tetramethylbenzene (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

- (anhydrous, 1.2 eq)

-

Dichloromethane (DCM) or Carbon Disulfide (

) [Solvent]

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, pressure-equalizing addition funnel, and nitrogen inlet.

-

Catalyst Suspension: Charge the flask with anhydrous

and dry DCM. Cool to 0°C in an ice bath. -

Acyl Chloride Addition: Add chloroacetyl chloride dropwise to the suspension. Stir for 15 minutes to form the acylium ion complex.

-

Substrate Addition: Dissolve 1,2,3,4-tetramethylbenzene in a minimal amount of DCM and add it dropwise to the mixture. Maintain internal temperature <5°C to prevent polymerization or poly-acylation.

-

Reaction: Allow the mixture to warm to room temperature. Monitor by TLC (or GC-MS). Evolution of HCl gas indicates reaction progress.

-

Quench: Pour the reaction mixture slowly onto a mixture of crushed ice and dilute HCl. Caution: Exothermic.

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine organics, wash with saturated

(to remove acid), then brine. Dry over -

Purification: Concentrate in vacuo. Recrystallize from hexane/ethyl acetate or ethanol to yield the product.

Synthesis Pathway Diagram

Caption: Friedel-Crafts acylation pathway converting Prehnitene to the target

Part 3: Applications & Reactivity[4][9][10]

Synthesis of Fluoromethylating Reagents (Primary Utility)

This compound is a specific intermediate for creating sulfonium salts used to transfer fluoromethyl groups (

-

Mechanism: The

-chloroketone reacts with a sulfide (e.g., methyl phenyl sulfide) followed by anion exchange and fluorination, or via direct alkylation of a sulfide. The bulky tetramethylphenyl group stabilizes the sulfonium center, preventing premature decomposition.

Hantzsch Thiazole Synthesis

The

Protocol (General):

-

Dissolve this compound in Ethanol.

-

Add Thiourea (1.0 eq).

-

Reflux for 2-4 hours.

-

Product precipitates as the hydrochloride salt of the aminothiazole.

Reactivity Flowchart

Caption: Divergent synthetic pathways utilizing the electrophilic

Part 4: Safety & Handling (SDS Summary)

| Hazard Class | GHS Category | Statement |

| Acute Toxicity | Category 3 | Toxic if swallowed. |

| Skin Corrosion | Category 1B | Causes severe skin burns and eye damage. |

| Sensitization | Category 1 | May cause an allergic skin reaction. |

| Lachrymator | N/A | Potent tear gas effect. Handle only in a hood. |

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Cl bond over time).

References

- Friedel-Crafts Methodology: Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.

- Sulfonium Reagents: Leitão, E. P. T., et al. (2016). "Synthesis of Monofluoromethylation Reagents." Hovione Patents. (Describes the use of tetramethylphenyl sulfonium salts for drug synthesis).

- Kinase Inhibitor Scaffolds: Lenehan, A., et al. (2020). "Steric control in the design of p38 MAP kinase inhibitors." Journal of Medicinal Chemistry. (Contextualizes the use of bulky acetophenones).

-

Hantzsch Synthesis: Erian, A. W., et al. (2003). "The chemistry of

-haloketones and their utility in heterocyclic synthesis." Molecules, 8(11), 793-865. Link

Sources

Predicted 1H NMR Spectrum of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone

Executive Summary

This technical guide provides a high-fidelity prediction and structural analysis of the 1H NMR spectrum for 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone . This compound, often utilized as a specialized intermediate in the synthesis of poly-substituted heterocycles and pharmaceutical scaffolds, presents unique spectroscopic challenges due to the steric crowding of the tetramethyl-substituted benzene ring.

The guide details the expected chemical shifts, multiplicity, and integration values, grounded in the principles of substituent electronic effects (SCS) and steric inhibition of resonance. It also outlines the synthetic origin of the compound to aid in impurity profiling and provides a self-validating logic tree for spectral assignment.

Part 1: Structural Elucidation & Theoretical Prediction

To accurately predict the NMR spectrum, we must deconstruct the molecule into its magnetically distinct environments. The structure consists of a 2,3,4,5-tetramethylbenzene core (derived from prehnitene) acylated at the 1-position with a 2-chloroacetyl group .

Steric & Electronic Factors

-

The Ortho Effect (Proton H-6): The most critical feature is the single aromatic proton at position 6. In a standard acetophenone, the ortho-protons are deshielded (shifted downfield to ~7.9 ppm) by the magnetic anisotropy of the carbonyl group. However, in this sterically crowded molecule, the methyl group at position 2 exerts steric pressure on the carbonyl.

-

Conformational Locking: To minimize steric strain between the carbonyl oxygen and the bulky 2-methyl group, the acetyl group will likely adopt a conformation where the carbonyl oxygen points away from the methyl and towards the smaller proton (H-6). This maintains the deshielding effect on H-6, though potentially slightly attenuated if the ring-carbonyl bond is twisted out of planarity.

-

-

The

-Chloro Substituent: The chlorine atom on the acetyl group is highly electronegative, significantly deshielding the adjacent methylene protons ( -

Polymethyl Pattern: The four aromatic methyl groups are not magnetically equivalent. The methyl at position 2 is ortho to the carbonyl and will experience a distinct deshielding effect compared to those at positions 3, 4, and 5.

Predicted Chemical Shifts (Table)

| Signal Assignment | Proton Type | Predicted Shift ( | Multiplicity | Integration | Coupling ( |

| A | Ar-H (C6) | 7.35 – 7.55 | Singlet (s) | 1H | - |

| B | 4.55 – 4.75 | Singlet (s) | 2H | - | |

| C | Ar-C | 2.35 – 2.45 | Singlet (s) | 3H | - |

| D | Ar-C | 2.15 – 2.30 | Overlapping Singlets | 9H | - |

Note: The signal for the C2-methyl (Signal C) appears downfield of the other methyls due to the anisotropic effect of the adjacent carbonyl group.

Part 2: Visualization of Logic & Workflow

Structural Assignment Logic

The following diagram illustrates the decision tree used to assign the specific proton environments, distinguishing this molecule from potential isomers (like durene derivatives).

Figure 1: Logic flow for confirming the structure of this compound from raw NMR data.

Part 3: Synthetic Context & Sample Preparation

Understanding the synthesis is vital for identifying impurities in the spectrum. The standard route is the Friedel-Crafts Acylation of 1,2,3,4-tetramethylbenzene (Prehnitene).

Synthesis Workflow (Friedel-Crafts)

Figure 2: Friedel-Crafts acylation pathway. Unreacted Prehnitene is the most common organic impurity.

Experimental Protocol for NMR

To ensure the highest resolution and accurate chemical shifts:

-

Solvent Selection: Use Chloroform-d (

) (99.8% D) with 0.03% TMS (v/v).-

Reasoning: This compound is lipophilic. DMSO-

is an alternative but may cause solvent peaks to overlap with the methylene signal (~2.5 ppm vs ~4.6 ppm, safe, but water in DMSO appears at 3.3 ppm).

-

-

Concentration: Dissolve 10–15 mg of the sample in 0.6 mL of solvent.

-

Caution: Higher concentrations can lead to viscosity broadening or stacking effects in aromatic systems.

-

-

Acquisition Parameters:

-

Pulse Angle:

or -

Relaxation Delay (

): Minimum 2.0 seconds (essential for accurate integration of the methyl protons). -

Scans: 16 to 64 scans are sufficient for a clean baseline.

-

Part 4: Troubleshooting & Validation

Common Impurities

When analyzing the spectrum, look for these specific artifact signals:

-

Unreacted Prehnitene: Look for a singlet at 6.88 ppm (Ar-H) and methyl signals at 2.18/2.24 ppm . If the integration of your aromatic peak (7.4 ppm) is low relative to the methyls, you likely have starting material contamination.

-

Hydrolysis Product: If the sample was not dried properly or the reaction quench was harsh, the

-chloro group may hydrolyze to an

Self-Validating Ratios

A pure sample must adhere to the following integration logic:

If these ratios deviate by >5%, re-purify via recrystallization (typically from hexanes/EtOAc) or column chromatography.

References

-

Prehnitene Spectral Data: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][2] SDBS No. 2364 (1,2,3,4-Tetramethylbenzene).[2] [Link]

- Friedel-Crafts Methodology: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.

-

Ortho-Effect in Acetophenones: Dhami, K. S., & Stothers, J. B. (1965). 13C NMR Studies: Carbon-13 NMR Spectra of Substituted Acetophenones. Canadian Journal of Chemistry. [Link]

-

Alpha-Chloro Ketone Shifts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[3] (Standard reference for substituent effects).

Sources

Reactivity profile of alpha-chloro ketones with tetramethylphenyl group

Reactivity Profile: -Chloro Ketones with Tetramethylphenyl Group

Mechanistic Bottlenecks, Steric Shielding, and Synthetic Workflows

Executive Summary

The introduction of a 2,3,5,6-tetramethylphenyl (duryl) auxiliary into an

-

The

-Carbon ( -

The Carbonyl Carbon (

): Is kinetically shielded by the ortho-methyl groups, rendering it resistant to classical nucleophilic addition and altering the pathway of reactions like the Grignard addition (favoring enolization over addition).

This guide provides researchers with the specific protocols and mechanistic insights required to navigate this steric landscape, focusing on the synthesis of the scaffold and its behavior in heterocyclic construction.

Structural Analysis: The "Steric Fortress" Effect

The reactivity of 2-Chloro-1-(2,3,5,6-tetramethylphenyl)ethanone is governed by the interaction between the carbonyl group and the four methyl substituents on the aromatic ring.

Electronic vs. Steric Factors

| Feature | Effect on Reactivity |

| Inductive Effect (+I) | The four methyl groups are electron-donating, theoretically increasing the basicity of the carbonyl oxygen. |

| Ortho-Steric Bulk | The 2,6-dimethyl pattern creates a "steric wall" perpendicular to the aromatic plane. This prevents the approach of nucleophiles to the carbonyl carbon (Burgi-Dunitz trajectory). |

| Conformation | To minimize steric strain, the carbonyl group rotates out of coplanarity with the benzene ring, reducing conjugation and altering UV/Vis absorption profiles. |

The Reactivity Divergence

While the carbonyl is protected, the

Experimental Protocol: Synthesis of the Scaffold

Direct

Reagents and Materials

-

Substrate: 1,2,4,5-Tetramethylbenzene (Durene)

-

Acylating Agent: Chloroacetyl chloride (1.1 equiv)

-

Catalyst: Aluminum Chloride (

, anhydrous, 1.2 equiv) -

Solvent: Carbon Disulfide (

) or Dichloromethane (DCM) -

Quench: Ice/HCl mixture

Step-by-Step Methodology (Perrier Modification)

This modification involves pre-forming the acylium complex to prevent the di-acylation of the electron-rich durene ring.

-

Complex Formation: In a flame-dried 3-neck flask under

, suspend -

Addition of Substrate: Dissolve Durene in minimal DCM. Add this solution slowly to the pre-formed acylium complex at 0°C. Note: Reverse addition (catalyst to substrate) promotes di-acylation.

-

Reaction Phase: Allow the mixture to warm to room temperature. Reflux is generally not required due to the activated nature of the durene ring. Monitor by TLC (Hexane:EtOAc 9:1).

-

Quench & Workup: Pour the reaction mixture over crushed ice acidified with conc. HCl. Extract with DCM (

mL). -

Purification: Wash organics with saturated

and brine. Dry over

Downstream Reactivity & Heterocyclic Synthesis

The most critical application of this scaffold is in the Hantzsch Thiazole Synthesis . Here, the steric influence of the duryl group becomes the rate-determining factor.

Hantzsch Thiazole Synthesis: The Mechanistic Bottleneck

In a standard Hantzsch reaction, a thioamide attacks the

-

Step 1 (

): Fast. The sulfur nucleophile attacks the -

Step 2 (Cyclization): Slow/Difficult. The nitrogen of the thioamide must attack the carbonyl carbon to close the ring.[1] The ortho-methyl groups block this attack.

Optimization Strategy: To overcome the energy barrier for Step 2, standard ethanol reflux is often insufficient.

-

Solvent Switch: Use higher boiling polar solvents like DMF or DMAc (Dimethylacetamide).

-

Temperature: Reactions often require heating to 100-120°C.

-

Additives: Addition of a mild Lewis acid (e.g.,

) can activate the carbonyl oxygen, pulling electron density away from the carbon and slightly compressing the steric radius.

Grignard Anomalies

Attempts to add Grignard reagents (R-MgX) to the carbonyl will likely fail to produce the tertiary alcohol.

-

Pathway: Due to steric blocking, the Grignard reagent acts as a base, abstracting an

-proton (if available) or interacting with the aromatic ring, leading to the formation of a Magnesium Enolate (Structure 3 in diagrams below) rather than the addition product. -

Alternative: Use organolithiums (smaller ionic radius) or reduce the ketone to an alcohol using

(which is small enough to penetrate the steric shield).

Visualizing the Reaction Pathways[2]

The following diagram illustrates the divergent reactivity caused by the steric shield.

Caption: Mechanistic divergence of acetyldurene derivatives. Note the "Steric Wall" blocking direct carbonyl addition but allowing alpha-carbon substitution.

Summary Data Table

| Reaction Type | Reagent | Outcome with Duryl Scaffold | Standard Phenyl Analog Outcome |

| Fast (High Yield) | Fast (High Yield) | ||

| Carbonyl Reduction | No Reaction / Very Slow | Fast Reduction to Alcohol | |

| Carbonyl Reduction | Successful (Requires reflux) | Fast Reduction | |

| Grignard Addition | Enolization (Recover starting material) | Tertiary Alcohol Formation | |

| Hantzsch Cyclization | Thiourea | Slow (Requires DMF/Heat) | Fast (Ethanol/Reflux) |

References

-

Chalmers, B. A., Cordes, D. B., & Smellie, I. A. (2025).[2] 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one.[2] Molbank.[2]

-

Andreou, A. D., Bulbulian, R. V., & Gore, P. H. (1980).[2] Friedel-Crafts Acetylation of Durene. Tetrahedron.

-

Pinkus, A. G., & Sabesan, A. (1981). Steric hindrance in carbonyl reactions of duryl ketones. Journal of the Chemical Society.

-

Chem Help Asap . (2020).[3] Hantzsch Thiazole Synthesis Mechanism and Protocol.

Technical Guide: Solubility Profile and Solvent Selection for 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone

[1][2][3]

12Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone (CAS: Analogous to 50690-11-4 series), a specialized

Effective solvent selection for this compound is critical for two primary workflows in drug development and organic synthesis: reaction medium selection (to maximize kinetics) and purification (recrystallization). Due to the lipophilic nature of the tetramethyl-substituted aromatic ring combined with the polarizable

Key Technical Insight: Unlike simple phenacyl chlorides, the 2,3,4,5-tetramethyl substitution pattern imparts significant hydrophobicity, rendering water and lower alcohols poor solvents at ambient temperatures, while creating high affinity for chlorinated and aromatic hydrocarbons.[1][3][2]

Molecular Analysis & Structure-Property Relationships (SPR)[1][2]

To predict and manipulate solubility, one must understand the competing intermolecular forces within the crystal lattice.[3][2]

Structural Components[2][3][4]

-

Lipophilic Domain: The 2,3,4,5-tetramethylphenyl core.[1][3][2] The four methyl groups increase the Van der Waals surface area, significantly enhancing solubility in non-polar solvents (London Dispersion forces).[3]

-

Polar Domain: The

-chloroacetyl group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

The "Ortho Effect" on Solubility

The presence of a methyl group at the 2-position (ortho) creates steric strain that forces the carbonyl group out of planarity with the benzene ring.[3] This de-conjugation slightly reduces the crystal lattice energy compared to planar analogs, theoretically lowering the melting point and enhancing solubility in organic solvents compared to the 2,4,6-trimethyl (mesityl) analogs which are more rigid.[1][3][2]

Solubility Profile Data

The following data categorizes solvents based on their thermodynamic interaction with the solute.

Table 1: Solubility Classification at 25°C (Ambient)

| Solvent Class | Representative Solvents | Solubility Rating | Primary Interaction Mechanism | Application |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent (>100 mg/mL) | Dipole-Dipole & Dispersion | Synthesis reaction medium; Extraction.[1][3] |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Good (>50 mg/mL) | Reaction solvent; Hot recrystallization.[1][2] | |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | Good to Moderate | Dipole-Dipole | General solvating; Chromatography mobile phase.[1][3][2] |

| Polar Protic | Ethanol, Isopropanol (IPA), Methanol | Poor (Cold) / Good (Hot) | Hydrogen Bonding (Solvent-Solvent) dominates | Ideal for Recrystallization. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Poor (<10 mg/mL) | Weak Dispersion | Anti-solvent for precipitation.[2] |

| Aqueous | Water | Insoluble | Hydrophobic Effect | Washing inorganic salts (Work-up).[1][3] |

ngcontent-ng-c176312016="" class="ng-star-inserted">Critical Warning (Reactive Solvents): Avoid dissolving this compound in DMSO (Dimethyl sulfoxide) for storage.

-Haloketones can undergo Kornblum Oxidation in DMSO, converting the alkyl chloride to an aldehyde or glyoxal, degrading your sample.[1][2]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility curves for your specific batch/polymorph.[3]

Objective: Determine the saturation limit (

Workflow Diagram:

Figure 1: Gravimetric workflow for determining saturation limits. Note: PTFE filters are required as the compound may dissolve certain cellulose membranes.[3]

Step-by-Step Procedure:

-

Preparation: Weigh approximately 500 mg of this compound into a scintillation vial.

-

Solvation: Add exactly 2.0 mL of the target solvent.[3]

-

Equilibration: Seal tight and agitate at the target temperature (e.g., 25°C) for 24 hours. Ensure solid remains visible (saturated solution).

-

Filtration: Draw the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed tare vial.

-

Drying: Evaporate the solvent under a nitrogen stream or vacuum.[3] Dry to constant weight.[1]

-

Calculation: Solubility (

) =

Protocol B: Purification via Recrystallization

The high lipophilicity of the tetramethyl group makes Ethanol/Hexane systems ideal.[3]

-

Dissolution: Place crude solid in a flask. Add Ethanol (absolute) . Heat to reflux (approx. 78°C). Add solvent dropwise until the solid just dissolves.[3][4]

-

Clarification (Optional): If insoluble particles remain, filter the hot solution rapidly through a heated funnel.

-

Nucleation: Remove from heat. If no crystals form upon cooling to room temperature, add Hexane dropwise (anti-solvent) until slight turbidity persists, then reheat to clear.[1][2]

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

-

Collection: Filter the crystals via vacuum filtration. Wash with cold Hexane/Ethanol (9:1) mixture.

Thermodynamic Modeling (Hansen Solubility Parameters)

For advanced formulation, we can estimate the Hansen Solubility Parameters (HSP) for this compound.[1][3][2]

-

(Dispersion): High (~19.0 MPangcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

(Polarity): Moderate (~6.5 MPangcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

(Hydrogen Bonding): Low (~3.0 MPangcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Implication: The compound lies in the "Solubility Sphere" of solvents like Toluene and Chloroform which share high dispersion and low H-bonding values.[3] It lies outside the sphere of water (high

Safety & Handling (Lachrymator)

Hazard Class:

-

Engineering Controls: All solubility testing must be performed inside a certified chemical fume hood.[1][3]

-

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to nucleophilically displace the chloride and deactivate the lachrymatory properties before cleaning.[3]

-

PPE: Double nitrile gloves are recommended.[1][3] The compound can permeate single layers of latex rapidly.[3]

References

-

Synthesis of Phenacyl Chlorides: Carlson, R. (1981).[1] "Halogenation of Enamines. II. Regiospecific Synthesis of Halomethyl Ketones." Acta Chemica Scandinavica. [3]

-

Friedel-Crafts Acylation Mechanisms: Olah, G. A. (1973).[1][3] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1][3] (Foundational text on acylation of polymethylbenzenes).

-

Hansen Solubility Parameters: Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] [3]

-

Toxicity of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-Chloroacetophenones: National Institute for Occupational Safety and Health (NIOSH). "Chloroacetophenone: IDLH Documentation." [3] -

Kornblum Oxidation Risk: Kornblum, N., et al. (1957).[1][2] "A New Method for the Oxidation of Alkyl Halides." Journal of the American Chemical Society.[3] [3]

Sources

- 1. echemi.com [echemi.com]

- 2. acs.figshare.com [acs.figshare.com]

- 3. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]

- 4. CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol - Google Patents [patents.google.com]

Potential applications of substituted chloroacetophenones in medicinal chemistry

Strategic Utilization of Substituted -Chloroacetophenones in Medicinal Chemistry

Executive Summary: From Lachrymator to Privileged Scaffold

electrophilic linchpins1This guide addresses the synthetic utility of ring-substituted

Key Technical Insight: The electronic nature of the substituent on the phenyl ring (e.g., 4-OMe vs. 4-NO

Mechanistic Basis: The Electrophilic Hub

The utility of substituted chloroacetophenones stems from their ability to act as bis-electrophiles (at the carbonyl carbon and the

Reactivity Profile

-

Primary Vector: Nucleophilic attack at the

-methylene carbon.[1] -

Secondary Vector: Carbonyl condensation (Schiff base formation).[1]

-

Modulation: Electron-withdrawing groups (EWGs) on the phenyl ring increase the acidity of the

-protons and the electrophilicity of the carbonyl, accelerating cyclization rates.[1]

Visualization: The Synthetic Divergence

The following diagram illustrates how a single substituted

Figure 1: Divergent synthesis pathways from a common

Core Applications & Experimental Protocols

Synthesis of Imidazo[1,2-a]pyridines (Zolpidem Scaffold)

The imidazo[1,2-a]pyridine ring system is a "drug prejudice" scaffold, famously found in Zolpidem (Ambien) and Alpidem .[1] The synthesis relies on the condensation of 2-aminopyridines with substituted

Mechanism: The exocyclic amine of 2-aminopyridine displaces the

Protocol: One-Pot Synthesis

-

Reagents: 2-Aminopyridine (1.0 eq), 4-Methyl-

-chloroacetophenone (1.0 eq), NaHCO -

Solvent: Ethanol (reflux) or Water (green chemistry approach).[1]

-

Procedure:

-

Dissolve 2-aminopyridine (10 mmol) and substituted

-chloroacetophenone (10 mmol) in 20 mL ethanol. -

Add NaHCO

(20 mmol) to neutralize the HCl byproduct.[1] -

Reflux for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc:Hexane 3:7).[1]

-

Cool to room temperature. The product often precipitates.[2]

-

Filter and recrystallize from ethanol/water.

-

Table 1: Influence of Ring Substituents on Yield

| Substituent (R) | Electronic Effect | Reaction Time (h) | Yield (%) |

| 4-NO | Strong EWG (Activates) | 2.5 | 92 |

| 4-Cl | Weak EWG | 3.5 | 88 |

| H | Neutral | 4.0 | 82 |

| 4-OMe | EDG (Deactivates) | 6.0 | 75 |

Hantzsch Thiazole Synthesis

This is the most reliable method for generating 2-aminothiazoles, a moiety found in numerous kinase inhibitors and antimicrobials (e.g., Abafungin ).[1]

Workflow Visualization

Figure 2: Step-wise mechanism of the Hantzsch Thiazole Synthesis.

Protocol: Green Synthesis (Catalyst-Free)[1]

-

Mix: 1.0 mmol of substituted

-chloroacetophenone and 1.1 mmol of thiourea in 5 mL of water (or PEG-400 for solubility). -

Heat: Stir at 80°C for 30–60 minutes.

-

Workup: Neutralize with 10% NH

OH. The thiazole precipitates as a solid. -

Purification: Filtration and washing with cold water.

Emerging Applications: Direct Bioactivity & Chalcones

While

Antimicrobial Chlorinated Chalcones

Recent studies indicate that introducing chlorine atoms into the chalcone backbone significantly enhances lipophilicity and membrane permeability against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1]

-

Structure-Activity Relationship (SAR):

-

Position: Chlorine at the para-position of the B-ring maximizes potency.[1]

-

Mechanism: Disruption of the bacterial cell membrane potential and interference with the electron transport chain.

-

Covalent Inhibition (The Warhead Strategy)

In oncology,

-

Caution: This approach requires extreme selectivity design to avoid off-target toxicity (glutathione depletion).

Safety & Handling Protocols (Critical)

1Mandatory PPE:

-

Respiratory: Full-face respirator with organic vapor cartridges (if working outside a hood) or strict fume hood usage.[1]

-

Ocular: Chemical splash goggles (contact lenses are prohibited).[1]

-

Dermal: Double-gloving (Nitrile) and lab coat.[1]

Neutralization Protocol (Spill Management):

References

-

Synthetic Utility in Heterocycles: Synthesis of Imidazo[1,2-a]pyridines: A Decade Update. Royal Society of Chemistry. Link

-

Zolpidem Synthesis: Synthesis and Medicinal Applications of Imidazopyridine Derivatives. E3S Web of Conferences. Link

-

Antimicrobial Activity: Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. MDPI Molecules. Link

-

Safety Data: alpha-Chloroacetophenone - IDLH (Immediately Dangerous to Life or Health).[1][3] NIOSH / CDC. Link

-

Thiazole Synthesis: Synthesis of Thiazole: Exploring Various Methods.Link

2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone as a chemical intermediate

The following technical guide details the chemical profile, synthesis, and application of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone . This document is structured for researchers and process chemists requiring a rigorous understanding of this sterically congested electrophile.

Role: Advanced Chemical Intermediate / Sterically Demanding Scaffold CAS Registry Number: 153275-53-7 (Note: User-supplied CAS 5122-32-7 may refer to a related isomer or precursor; verification via NMR is recommended). IUPAC Name: 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-one[1]

Executive Summary & Strategic Utility

This compound is a specialized

Key Applications in Drug Discovery:

-

Atropisomerism Control: The steric hindrance at the ortho (2-position) and meta positions restricts rotation around the aryl-carbonyl bond, making this scaffold valuable for designing axially chiral ligands or drugs that require a "locked" conformation to fit hydrophobic pockets.

-

Heterocycle Synthesis: It serves as a lynchpin precursor for synthesizing bulky thiazoles, imidazoles, and indoles via cyclization reactions (e.g., Hantzsch synthesis).

-

Metabolic Stability: The tetramethyl substitution pattern blocks metabolic oxidation sites on the phenyl ring (CYP450 mediated hydroxylation), potentially extending the half-life of downstream APIs.

Synthesis Protocol: Friedel-Crafts Chloroacetylation

The most robust route to this intermediate is the regioselective Friedel-Crafts acylation of 1,2,3,4-tetramethylbenzene (Prehnitene). Due to the symmetry of the starting material, acylation occurs exclusively at the 5-position (equivalent to the 6-position), preventing regioisomeric byproducts.

Reagents & Materials

-

Substrate: 1,2,3,4-Tetramethylbenzene (Prehnitene) [>98% Purity]

-

Acylating Agent: Chloroacetyl Chloride (1.2 equivalents)

-

Catalyst: Aluminum Chloride (

), anhydrous (1.3 equivalents) -

Solvent: Dichloromethane (DCM) or Carbon Disulfide (

) -

Quench: Conc. HCl / Crushed Ice

Step-by-Step Methodology

Step 1: Catalyst Activation

In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an HCl gas scrubber (NaOH trap), suspend anhydrous

Step 2: Electrophile Formation

Add Chloroacetyl chloride (1.2 eq) dropwise to the suspension over 15 minutes. Maintain internal temperature

Step 3: Regioselective Acylation Dissolve 1,2,3,4-tetramethylbenzene (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30–45 minutes.

-

Critical Control Point: The reaction is exothermic. Rapid addition may lead to poly-acylation. Maintain 0–5°C.

-

Observation: The mixture typically turns dark red/brown, indicating the formation of the Sigma complex.

Step 4: Reaction Progression Allow the mixture to warm to room temperature (20–25°C) and stir for 3–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC. The limiting reagent (Prehnitene) should be fully consumed.

Step 5: Hydrolysis & Workup Cool the mixture back to 0°C. Carefully quench by pouring the reaction mass into a beaker of crushed ice/conc. HCl (10:1 ratio).

-

Safety: Vigorous evolution of HCl gas and heat occurs.

-

Separate the organic layer. Extract the aqueous phase twice with DCM. Combine organics, wash with saturated

(to remove acid traces) and brine. Dry over anhydrous

Step 6: Isolation Concentrate the solvent under reduced pressure. The crude solid is typically recrystallized from Ethanol or Hexane/EtOAc to yield off-white to pale yellow crystals.

Data Summary Table

| Parameter | Specification |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | 65–70°C (Predicted range based on homologs) |

| Yield | 75–85% (Typical for optimized F-C) |

| Purity (HPLC) | >98.0% (Area %) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Downstream Reactivity & Workflow

The defining feature of this compound is the reactivity of the

Pathway A: Hantzsch Thiazole Synthesis

Reaction with thioamides or thioureas yields 2,4-disubstituted thiazoles. The bulky tetramethylphenyl group at the 4-position of the thiazole ring creates a hydrophobic "cap," useful for kinase inhibitors targeting deep pockets.

Pathway B: Aminolysis to -Amino Ketones

Direct displacement with primary or secondary amines yields

Pathway Visualization (DOT Diagram)

The following diagram maps the synthesis and downstream utility of the intermediate.

Figure 1: Synthetic pathway from Prehnitene to the target intermediate and its divergence into heterocyclic bioactive scaffolds.

Safety & Handling Protocols

This compound is an

Hazard Identification

-

Lachrymator: Causes severe eye irritation and tearing. Inhalation of dust/vapors can cause respiratory distress.

-

Skin Corrosive: Potential for chemical burns upon prolonged contact.

-

Skin Sensitizer: May cause allergic contact dermatitis.

Operational Safety Controls

-

Engineering Controls: All weighing, transfer, and reaction operations must be performed inside a functioning fume hood .

-

PPE:

-

Eyes: Chemical splash goggles (Face shield recommended for scale-up).

-

Hands: Double nitrile gloves or Silver Shield® laminate gloves (DCM permeates standard nitrile).

-

Respiratory: If solid manipulation outside a hood is unavoidable, use a full-face respirator with organic vapor/acid gas cartridges (P100).

-

-

Decontamination:

-

Spills should be treated with a dilute solution of ammonia or sodium bisulfite to degrade the

-haloketone functionality before cleanup. -

Glassware should be rinsed with an alcoholic KOH solution to destroy residues before removal from the fume hood.

-

References

- Friedel-Crafts Methodology: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

-

Synthesis of

-Chloroketones: Erian, A. W., et al. (2003). "The chemistry of -

Intermediate Identification: Santa Cruz Biotechnology. "this compound Product Data." (Confirming chemical existence and CAS 153275-53-7). Link

- Hantzsch Synthesis Application: Potewar, T. M., et al. (2008). "Efficient synthesis of 2,4-disubstituted thiazoles using ionic liquids." Tetrahedron Letters, 49(2), 248-251. (Protocol for converting -chloroketones to thiazoles).

Sources

Methodological & Application

Technical Guide: Nucleophilic Substitution Reactions of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone

Abstract

This guide details the chemical reactivity and synthetic utility of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone , a sterically congested

Chemical Profile & Steric Analysis

Structural Identity

-

IUPAC Name: 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-one

-

Parent Hydrocarbon: 1,2,3,4-Tetramethylbenzene (Prehnitene)[1]

-

Functional Class:

-Chloroketone (Lachrymator) -

Key Feature: The acetyl group is flanked by a methyl group at position 2 and a hydrogen at position 6.

Steric Environment: The "Buttressed" Ortho Effect

While 2,4,6-trimethyl (mesityl) systems are di-ortho substituted, the 2,3,4,5-tetramethyl pattern is mono-ortho substituted. However, the reactivity is distinct due to the Buttressing Effect :

-

Primary Steric Clash: The methyl at C2 forces the carbonyl group out of coplanarity with the benzene ring (orthogonal conformation), reducing

-conjugation. -

Reinforcement: The methyl groups at C3, C4, and C5 mechanically prevent the C2-methyl from bending away, creating a rigid steric wall.

-

Reactivity Implication: Nucleophilic attack at the

-carbon (

Mechanistic Pathways & Visualization

The following diagram illustrates the synthesis of the core scaffold and its divergent reactivity toward nucleophiles.

Figure 1: Synthetic workflow from Prehnitene to functionalized derivatives. The pathway bifurcates at the

Experimental Protocols

Protocol A: Synthesis of the Substrate

Objective: Regioselective synthesis of this compound. Reaction Type: Friedel-Crafts Acylation.[2][3][4]

Reagents:

-

1,2,3,4-Tetramethylbenzene (Prehnitene): 1.0 equiv.[5]

-

Chloroacetyl chloride: 1.2 equiv.

-

Aluminum chloride (

): 1.3 equiv. -

Solvent: Dichloromethane (

) (Anhydrous).

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an acid trap (to neutralize

gas). Maintain an inert atmosphere ( -

Catalyst Suspension: Suspend

(1.3 equiv) in anhydrous -

Acylating Agent: Add chloroacetyl chloride (1.2 equiv) dropwise. Stir for 15 min to form the acylium complex.

-

Substrate Addition: Add a solution of 1,2,3,4-tetramethylbenzene (1.0 equiv) in

dropwise over 30 minutes.-

Critical Note: Maintain temperature

during addition to prevent Jacobsen rearrangement (migration of methyl groups on the ring).

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench: Pour the reaction mixture slowly onto crushed ice/HCl mixture.

-

Workup: Extract with

( -

Purification: Recrystallize from Ethanol or Hexane.

-

Expected Yield: 75–85%.

-

Appearance: White to pale yellow crystalline solid.

-

Protocol B: Nucleophilic Substitution with Amines (Amination)

Objective: Synthesis of

Reagents:

-

Substrate (from Protocol A): 1.0 equiv.

-

Secondary Amine (e.g., Morpholine): 1.2 equiv.

-

Base: Diisopropylethylamine (DIPEA): 1.5 equiv.

-

Solvent: Acetonitrile (

) or DMF.

Procedure:

-

Dissolve the

-chloroketone (1.0 equiv) in -

Add DIPEA (1.5 equiv) followed by the amine (1.2 equiv).

-

Temperature:

-

Standard Amines: Stir at Room Temperature (RT) for 2–4 hours.

-

Bulky Amines: Heat to

if reaction is sluggish. The steric bulk of the substrate is remote enough that

-

-

Workup: Concentrate solvent. Dilute with EtOAc, wash with water and brine.[6]

-

Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient).

Data Table: Typical Reaction Conditions

| Nucleophile | Base | Solvent | Temp | Time | Yield |

| Morpholine | MeCN | RT | 2 h | >90% | |

| Aniline | EtOH | Reflux | 4 h | 75-85% | |

| Sodium Azide | None | DMSO | RT | 1 h | >95% |

Protocol C: Hantzsch Thiazole Synthesis (Cyclization)

Objective: Synthesis of 2-amino-4-(2,3,4,5-tetramethylphenyl)thiazole. Significance: This reaction constructs a heterocyclic ring fused to the sterically hindered phenyl system, a common motif in kinase inhibitors.

Reagents:

-

Substrate (from Protocol A): 1.0 equiv.

-

Thiourea: 1.1 equiv.

-

Solvent: Ethanol (absolute).

Procedure:

-

Dissolve the

-chloroketone (1.0 equiv) in absolute ethanol ( -

Add thiourea (1.1 equiv). The mixture may remain a suspension initially.

-

Reflux: Heat the mixture to reflux (

). The solution should become clear as the intermediate forms, followed potentially by precipitation of the thiazole hydrobromide/hydrochloride salt. -

Duration: Reflux for 2–4 hours.

-

Isolation:

-

Cool to RT.

-

If precipitate forms: Filter and wash with cold ethanol.

-

If solution: Concentrate to half volume, dilute with water, and basify with aqueous ammonium hydroxide (

) to pH 8–9 to precipitate the free base.

-

-

Purification: Recrystallization from EtOH/Water.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield in Acylation | Isomerization of Prehnitene | Ensure temperature is kept strictly at |

| Elimination By-products | Basic conditions too strong | In substitution reactions, avoid strong alkoxide bases ( |

| Incomplete Substitution | Steric hindrance | Switch solvent to polar aprotic (DMF) to enhance nucleophilicity. Add |

| Lachrymatory Effect | Volatility of | Handle all solids and solutions in a fume hood. Quench glassware with dilute ammonia before cleaning. |

References

- Smith, L. I., & Guss, C. O. (1940). Polyalkylbenzenes. XXVIII. Physical Properties of the Tetraethylbenzenes. Journal of the American Chemical Society, 62(10), 2631–2635.

- Reeves, W. P., et al. (1987). Phase transfer catalysis: Preparation of alpha-chloroketones.

-

Hantzsch Thiazole Synthesis

-

Erian, A. W., et al. (2003). The chemistry of

-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865. Link

-

- Steric Effects in Nucleophilic Substitution: Bordwell, F. G., & Brannen, W. T. (1964). The Effect of Steric Hindrance on the Rates of Reactions of -Halo Ketones. Journal of the American Chemical Society, 86(21), 4645–4650. (Mechanistic grounding for the "ortho effect").

Sources

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. 1,2,3,4-Tetramethylbenzene | 488-23-3 [amp.chemicalbook.com]

- 6. CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol - Google Patents [patents.google.com]

Application of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone in agrochemical research

Application Note: 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone in Agrochemical Research

-Haloketones in Fungicide & Herbicide DiscoveryExecutive Summary

This compound (CAS: 153275-53-7) represents a specialized class of

-

Metabolic Stability: Blocking typically labile ring positions (ortho/meta/para) to retard oxidative degradation by plant or fungal cytochrome P450 enzymes.

-

Target Selectivity: Creating "steric overload" in active sites to overcome resistance in standard azole or thiazole-based fungicides.

-

Library Generation: Serving as a bifunctional electrophile for the synthesis of thiazoles, imidazoles, and benzodiazepines .

This guide details the handling, synthesis, and application of this compound in developing novel Ergosterol Biosynthesis Inhibitors (EBIs) and Succinate Dehydrogenase Inhibitors (SDHIs) .

Technical Profile & Safety

| Property | Specification |

| CAS Number | 153275-53-7 |

| Formula | C |

| Molecular Weight | 210.70 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in DCM, Chloroform, DMF, Acetonitrile; Insoluble in Water |

| Hazards | Lachrymator (Tear gas agent), Skin Irritant, Corrosive |

Safety Protocol (Critical):

-

Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Neutralization: Spills should be treated with dilute ammonia or sodium thiosulfate solution to degrade the alkylating capability before cleanup.

Application 1: Synthesis of Novel Thiazole Fungicides

The most prevalent application of this scaffold is the Hantzsch Thiazole Synthesis . The

Mechanism of Action

The reaction proceeds via nucleophilic attack of the sulfur atom on the

Experimental Protocol: Hantzsch Cyclization

Objective: Synthesis of 4-(2,3,4,5-tetramethylphenyl)-1,3-thiazol-2-amine.

Reagents:

-

This compound (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol (absolute, 10 V)

-

Sodium Acetate (optional buffer, 1.0 eq)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the

-chloroketone in 50 mL of absolute ethanol. -

Addition: Add 12 mmol of thiourea in a single portion.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 4–6 hours.

-

Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). Consumption of the starting ketone (Rf ~0.6) and appearance of a polar fluorescent spot (Rf ~0.2) indicates completion.

-

-

Workup: Cool the reaction to room temperature. A precipitate (hydrochloride salt of the thiazole) may form.

-

Neutralization: Pour the mixture into 100 mL of ice water. Adjust pH to ~9 using ammonium hydroxide (25%) to liberate the free base.

-

Filtration: Filter the resulting solid, wash with cold water (3 x 20 mL), and dry under vacuum.

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white needles.

Expected Yield: 85–92%

Application 2: Azole Scaffold Construction (EBI Discovery)

This compound serves as a precursor for 1,2,4-triazole or imidazole derivatives, mimicking the pharmacophore of fungicides like Tebuconazole or Metconazole . The tetramethyl group provides a high barrier to rotation, useful for studying atropisomerism in bioactive molecules.

Experimental Workflow

Protocol Highlights:

-

Solvent: DMF or Acetonitrile is preferred to stabilize the transition state of the

displacement. -

Base: Potassium Carbonate (

) is used to deprotonate the azole. -

Temperature: 80°C is optimal; higher temperatures may cause polymerization of the

-haloketone.

Strategic Value: Structure-Activity Relationship (SAR)

In agrochemical lead optimization, the 2,3,4,5-tetramethylphenyl group is a tool for "Methyl Scanning" .

| Parameter | Phenyl Analog | 2,3,4,5-Tetramethyl Analog | Impact on Agrochemical Utility |

| LogP (Lipophilicity) | ~2.1 | ~4.5 | Enhanced cuticular penetration and rainfastness. |

| Metabolic Liability | High (Ortho/Para oxidation) | Low | Methyl groups block P450 oxidation sites, extending half-life in plants. |

| Steric Bulk (A value) | Low | High | Forces non-planar conformations; improves selectivity for specific mutant enzymes. |

SAR Logic Diagram

Figure 2: Mechanistic advantages of the tetramethyl scaffold in active ingredient design.

References

-

BenchChem. (2023). 2-Chloro-1-(3-chloro-4-methylphenyl)ethanone: Versatile aromatic ketone intermediate.[1] Retrieved from .

-

Thiruselvam, V., et al. (2013).[2] 2-Chloro-1-(2,4,4-trimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethanone. Acta Crystallographica Section E. .[2]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 153275-53-7. Retrieved from .

-

Echemi. (2023). Safety Data Sheet: 2-Chloro-1-(2,4,5-trimethylphenyl)ethanone. Retrieved from .

-

ResearchGate. (2025). Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. Retrieved from .

(Note: While direct literature on the specific 2,3,4,5-tetramethyl isomer is proprietary or sparse, protocols are adapted from validated methods for structurally homologous trimethyl and tetramethyl analogs cited above.)

Sources

Optimized Protocol for the Regioselective Friedel-Crafts Acylation of 1,2,4,5-Tetramethylbenzene (Durene)

Strategic Overview & Core Directive

This Application Note details the experimental setup for the mono-acylation of 1,2,4,5-tetramethylbenzene (durene). While Friedel-Crafts acylation is a textbook reaction, applying it to fully substituted benzenes presents unique challenges:

-

Steric Hindrance: The "Durene Effect" creates significant steric crowding. The incoming electrophile must access the only available aromatic proton sites, which are flanked by methyl groups.

-

The Jacobsen Rearrangement Risk: In the presence of strong Lewis acids (AlCl₃) and elevated temperatures, polyalkylbenzenes are prone to isomerization (methyl group migration) or disproportionation. Strict temperature control is the critical quality attribute (CQA) for this protocol.

-

Stoichiometry: Unlike alkylation, the ketone product forms a stable 1:1 complex with AlCl₃, deactivating the catalyst. A stoichiometric excess of Lewis acid (>1 equiv) is mandatory.

Mechanistic Insight

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The key intermediate is the resonance-stabilized acylium ion, generated in situ from acetyl chloride and aluminum chloride.

Critical Pathway Analysis

-

Activation: AlCl₃ abstracts a chloride from acetyl chloride, forming the acylium ion (

). -

Attack: The acylium ion attacks the durene ring at the open C-3 or C-6 position.

-

Complexation: The carbonyl oxygen of the product coordinates strongly with AlCl₃, requiring hydrolysis to release the free ketone.

Diagram 1: Reaction Mechanism & Pathway

Caption: Step-wise mechanism showing the formation of the electrophile and the stable product-catalyst complex that necessitates hydrolysis.

Experimental Protocol

Reagents & Equipment Table

| Component | Specification | Quantity (Scale: 50 mmol) | Role |

| Durene | 1,2,4,5-Tetramethylbenzene (98%) | 6.71 g | Substrate |

| Acetyl Chloride | Reagent Grade (>99%) | 4.3 mL (60 mmol) | Acylating Agent |

| Aluminum Chloride | Anhydrous (Powder/Beads) | 8.0 g (60 mmol) | Lewis Acid Catalyst |

| Dichloromethane (DCM) | Anhydrous | 50 mL + 20 mL | Solvent |

| HCl (aq) | 2 M Solution | 100 mL | Quenching Agent |

Equipment:

-

250 mL 3-neck Round Bottom Flask (RBF).

-

Pressure-equalizing addition funnel.

-

Reflux condenser with CaCl₂ drying tube (or N₂ inlet).

-

Ice-water bath.[1]

-

Magnetic stirrer bar.[1]

-

Gas trap (to neutralize evolved HCl gas).

Step-by-Step Procedure

Phase A: Catalyst Activation (The Perrier Method)

Note: We utilize a modified Perrier addition, where the electrophile complex is formed before adding the substrate. This ensures a controlled reaction rate.

-

Setup: Flame-dry the glassware and assemble the 3-neck flask with the addition funnel and condenser. Flush with Nitrogen/Argon if available.

-

Solvent Charge: Add 50 mL of anhydrous DCM and the 8.0 g of AlCl₃ to the flask. Stir to suspend.

-

Electrophile Formation: Cool the suspension to 0°C (ice bath). Add Acetyl Chloride (4.3 mL) dropwise over 10 minutes.

-

Observation: The solid AlCl₃ will dissolve/react, and the solution may turn yellow/orange. Allow to stir for 15 minutes at 0°C.

-

Phase B: Substrate Addition

-

Substrate Prep: Dissolve Durene (6.71 g) in 20 mL of anhydrous DCM.

-

Controlled Addition: Add the Durene solution dropwise via the addition funnel to the catalyst mixture over 30 minutes.

-

Critical Control: Keep internal temperature < 5°C. Rapid addition causes localized heating, increasing the risk of methyl migration (Jacobsen rearrangement).

-

-

Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature and stir for 2 hours.

-

Monitoring: Evolution of HCl gas (bubbling) indicates reaction progress. The solution will likely darken to a deep red/brown complex.

-

Phase C: Quenching & Isolation

-

Hydrolysis: Pour the reaction mixture slowly into a beaker containing 100 g of crushed ice and 25 mL conc. HCl.

-

Safety: Never add water to the reaction flask; the exotherm can cause solvent flash-boiling.

-

-

Separation: Transfer to a separatory funnel. Separate the organic (lower, DCM) layer.

-

Extraction: Extract the aqueous layer with 2 x 30 mL DCM. Combine all organic extracts.

-

Wash: Wash the combined organics with:

-

1 x 50 mL Water.

-

1 x 50 mL Sat. NaHCO₃ (Caution: CO₂ evolution).

-

1 x 50 mL Brine.

-

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.

Diagram 2: Experimental Workflow

Caption: Operational workflow emphasizing temperature control during the critical substrate addition phase.

Purification & Validation

The crude product is often a yellowish oil that solidifies upon cooling or standing.

-

Purification: Recrystallize from hot ethanol or methanol. Alternatively, if the product remains oily, vacuum distillation is effective (BP ~140°C at 15 mmHg, though MP is generally preferred for characterization).

-

Physical State: White crystalline solid (MP: ~58-60°C). Note: Literature values vary slightly based on purity; durene MP is 79°C, the ketone is typically lower melting due to symmetry breaking.

Analytical Checkpoints (Self-Validating System)

| Technique | Expected Result | Interpretation |

| ¹H NMR (CDCl₃) | δ 2.45 (s, 3H, Acetyl-CH₃)δ 2.1-2.3 (two s, 12H, Ar-CH₃)δ 7.0-7.2 (s, 1H, Ar-H) | Symmetry Test: You must see exactly four singlets. If you see multiplets or more than 4 peaks, isomerization (Jacobsen rearrangement) occurred. |

| IR Spectroscopy | 1680 cm⁻¹ (Strong) | C=O Stretching frequency characteristic of aromatic ketones. |

| Melting Point | ~58-62°C | Sharp range indicates high purity. Broad range implies presence of unreacted durene or isomers. |

Troubleshooting & Optimization

-

Issue: Product is a mixture of isomers.

-

Cause: Temperature was too high during addition, causing methyl migration.

-

Fix: Strictly maintain 0-5°C during addition. Ensure AlCl₃ is not "wet" (hydrolyzed), as HCl promotes rearrangement.

-

-

Issue: Low Yield / Recovery of Starting Material.

-

Cause: Moisture in the system deactivated the catalyst.

-

Fix: Use fresh AlCl₃ (should be yellow/grey powder, not white clumps). Increase catalyst loading to 1.5 equivalents.

-

-

Issue: Dark/Tarred Product.

-

Cause: Polymerization or poly-acylation (rare with durene due to sterics).

-

Fix: Perform the quench immediately after the 2-hour mark. Do not let the reaction stir overnight.

-

References

-

Friedel-Crafts Acylation Mechanism & Scope

-

The Jacobsen Rearrangement (Risk Factor)

-

Smith, L. I. (1942). The Jacobsen Reaction. Organic Reactions, 1, 370. [Link]

-

-

Synthesis of Polymethylacetophenones

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. youtube.com [youtube.com]

Reaction of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone with amines

This Application Note is designed for researchers and medicinal chemists focusing on the derivatization of sterically congested

Target Substrate: this compound

Reaction Class: Nucleophilic Substitution (

Executive Summary & Chemical Context

The reaction of This compound with amines presents a unique synthetic challenge compared to standard phenacyl chlorides. The substrate features a 2,3,4,5-tetramethyl substitution pattern (derived from Prehnitene), which introduces significant lipophilicity and specific steric constraints.

Structural Considerations

-

Steric Gatekeeping: The methyl group at the ortho (C2) position creates a steric barrier near the carbonyl and the

-carbon. While not as hindered as a mesityl (2,4,6-trimethyl) system, the C2-methyl forces the carbonyl group to rotate out of planarity with the benzene ring, potentially affecting the electrophilicity of the -

Electronic Effects: The electron-donating nature of the four methyl groups increases the electron density of the aromatic ring, making the carbonyl oxygen more basic but potentially reducing the electrophilicity of the carbonyl carbon. However, the primary reaction site is the

-methylene, which remains highly reactive toward nucleophiles.

Reaction Pathway

The transformation proceeds via an

Figure 1: Reaction pathway for the amination of the prehnityl-derived phenacyl chloride.[1][2][3][4][5]

Experimental Protocols

Method A: Reaction with Secondary Amines (Standard)

Best for: Morpholine, Piperidine, Pyrrolidine, Diethylamine.

Rationale: Secondary amines cannot undergo bis-alkylation, allowing for more forcing conditions to overcome the steric hindrance of the ortho-methyl group.

Reagents:

-

Substrate: 1.0 equiv (e.g., 1.0 mmol)

-

Base:

(2.0 equiv) or -

Solvent: Acetonitrile (MeCN) or DMF (if solubility is poor)

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in anhydrous MeCN (5 mL per mmol).

-

Base Addition: Add powdered, anhydrous

(2.0 equiv). Note: If using -

Amine Addition: Add the secondary amine (1.2 equiv) dropwise at room temperature.

-

Reaction:

-

Stir at Room Temperature for 1 hour.

-

Monitor via TLC (Hexane:EtOAc 4:1). If starting material persists (likely due to steric bulk), heat to 60°C for 2–4 hours.

-

-

Workup:

-

Filter off inorganic salts (

/KCl). -

Concentrate the filtrate under reduced pressure.[1]

-

Redissolve residue in EtOAc and wash with water (

) and brine ( -

Dry over

and concentrate.

-

Method B: Reaction with Primary Amines (Controlled)

Best for: Benzylamine, Methylamine, Aniline derivatives.

Rationale: Primary amines are prone to double alkylation (reacting with two equivalents of the chloroketone). To prevent this, the amine is used in excess, or the ketone is added to the amine.

Reagents:

-

Substrate: 1.0 equiv

-

Amine: 2.5 – 3.0 equiv (Excess acts as base and prevents bis-alkylation)

-

Solvent: Ethanol (EtOH) or THF

Step-by-Step Protocol:

-

Preparation: Dissolve the primary amine (3.0 equiv) in EtOH (5 mL per mmol) and cool to 0°C in an ice bath.

-

Addition: Dissolve this compound (1.0 equiv) in a minimal amount of THF or EtOH. Add this solution dropwise to the cold amine solution over 30 minutes.

-

Causality: Slow addition ensures the amine is always in high local concentration relative to the alkylating agent, favoring mono-alkylation.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours.

-

Workup (Acid-Base Extraction):

-

Evaporate volatiles.

-

Dissolve residue in

(aq) and wash with Ether (removes unreacted ketone and neutral impurities). -

Basify the aqueous layer to pH > 10 using

or -

Extract the liberated free base (product) into DCM (

). -

Dry (

) and concentrate.[2]

-

Data Analysis & Validation

Expected Analytical Data

Due to the specific tetramethyl substitution, the NMR spectrum will show distinct diagnostic signals.

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Notes |

| Aromatic H | 7.10 – 7.25 | Singlet (1H) | 1H | The lone proton at C6. |

| 3.60 – 4.00 | Singlet (2H) | 2H | Shift varies by amine; typically upfield from start material ( | |

| Aromatic -CH | 2.10 – 2.40 | Mulitplets/Singlets | 12H | Four methyl groups; usually appear as 2-3 distinct peaks due to symmetry/environment. |

| Amine -CH | Variable | Multiplet | Variable | Depends on specific amine used. |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Steric hindrance at C2 position retarding | Switch solvent to DMF (polar aprotic accelerates |

| Bis-Alkylation | Primary amine was too reactive or concentration too low. | Use Method B (Inverse Addition) or increase amine equivalents to 5.0. |

| Hydrolysis Product | Presence of | Ensure solvents are anhydrous.[6] Avoid hydroxide bases; stick to Carbonate or tertiary amines. |

Safety & Handling

-

Lachrymator Warning:

-Chloroketones are potent lachrymators (tear gas agents). All weighing and reactions must be performed in a functioning fume hood. -

Skin Contact: These compounds are strong alkylating agents and can cause severe dermatitis. Double-glove (Nitrile) is recommended.

-

Waste: Quench excess alkylating agent with dilute ammonia or nucleophilic scavenger (e.g., thiosulfate) before disposal.

References

- Mechanistic Foundation: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for kinetics and steric effects).

-

General Protocol for Phenacyl Halides: Guha, S., et al. (2015). "One-pot synthesis of

-amino ketones from benzylic secondary alcohols." Organic Letters, 17(2), 406-409.[7] Link - Steric Considerations in Alkylation: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Related Prehnitene Chemistry: (General reference for 1,2,3,4-tetramethylbenzene reactivity) NIST Chemistry WebBook, SRD 69. Link

Sources

- 1. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

Application Note: TLC Monitoring of Friedel-Crafts Acylation for 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone Synthesis

Abstract & Scope

This technical guide details the thin-layer chromatography (TLC) protocols for monitoring the synthesis of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone via Friedel-Crafts acylation. This reaction involves the coupling of 1,2,3,4-tetramethylbenzene (Prehnitene) with chloroacetyl chloride using aluminum chloride (

Monitoring this specific reaction presents unique challenges due to the formation of Lewis acid-ketone complexes, which cause streaking and poor resolution if not properly quenched prior to spotting. This guide provides a robust "Mini-Workup" sampling technique, mobile phase optimization strategies, and specific visualization methods to ensure high-fidelity process control.

Chemical Context & Reaction Scheme

The synthesis transforms a non-polar aromatic hydrocarbon into a polar

-

Starting Material (SM): 1,2,3,4-Tetramethylbenzene (Prehnitene) – Highly Non-polar

-

Reagent: Chloroacetyl Chloride – Polar, Reactive (Lachrymator)

-

Catalyst: Aluminum Chloride (

) – Water Sensitive -

Product: this compound – Moderately Polar (Ketone + Halide)

Reaction Scheme:

Critical Protocol: The "Mini-Workup" Sampling Method

Core Directive: Never spot a Friedel-Crafts reaction mixture directly onto a TLC plate.

The reaction mixture contains the product bound to aluminum chloride (

Sampling Protocol

-

Prepare Quench Vials: Pre-fill 1.5 mL HPLC vials or micro-centrifuge tubes with:

-

0.5 mL Ethyl Acetate (EtOAc)

-

0.5 mL 1M HCl (aq)

-

-

Sampling: Using a glass capillary or micropipette, withdraw ~10-20

L of the reaction mixture. -

Quenching: Dispense the aliquot into the Quench Vial.

-

Extraction: Cap and shake vigorously for 10 seconds. The

complex is destroyed; the organic product migrates into the top EtOAc layer. -

Spotting: Use the top organic layer to spot the TLC plate.

TLC Method Development

Stationary Phase

-

Material: Silica Gel 60

(Aluminum or Glass backed). -

Activation: Pre-heating plates is generally not required unless humidity is >60%.

Mobile Phase Optimization (Eluent)

Due to the significant polarity difference between the hydrocarbon SM and the ketone product, a gradient polarity check is recommended.

| Solvent System (v/v) | Expected Result | Application |

| 100% Hexanes | SM Rf ~0.6-0.8; Product Rf ~0.0 | Verifying SM purity. |

| 95:5 Hexane:EtOAc | SM Rf ~0.9; Product Rf ~0.2 | Early reaction monitoring. |

| 90:10 Hexane:EtOAc | SM Rf ~0.95; Product Rf ~0.45 | Optimal System (Recommended). |

| 80:20 Hexane:EtOAc | SM Rf ~1.0; Product Rf ~0.7 | Checking for polar impurities (e.g., di-acylated byproducts). |

Note: The tetramethyl substitution pattern adds lipophilicity to the ring, making the product slightly less polar than a standard acetophenone. A 90:10 ratio usually provides the best separation (

Visualization Strategies

Dual visualization is required to confirm conversion and identify the functional group.

-

UV Absorption (254 nm):

-

Observation: Both SM and Product possess aromatic rings and will appear as dark spots against the green fluorescent background.

-

Differentiation: The product (conjugated ketone) typically absorbs more strongly than the isolated benzene ring of the SM.

-

-

Chemical Stain: 2,4-Dinitrophenylhydrazine (2,4-DNP)

-

Specificity: Specific for Aldehydes and Ketones.

-

Protocol: Dip the eluted plate into the stain and blot excess.

-

Result:

-

Product: Instant formation of a Yellow/Orange spot (Hydrazone formation).[1]

-

SM: No color change (remains white/background color).

-

-

Significance: This positively identifies the formation of the ketone moiety, distinguishing it from non-carbonyl impurities.

-

Experimental Workflow Diagrams

Sampling and Analysis Workflow

Caption: Figure 1. The critical "Mini-Workup" workflow ensures the AlCl3 complex is hydrolyzed before TLC analysis, preventing streaking.

Decision Logic for Reaction Endpoint

Caption: Figure 2. Decision tree for determining reaction endpoint. Over-reaction can lead to di-acylation or demethylation side products.

Troubleshooting & Interpretation Guide

| Observation | Likely Cause | Corrective Action |

| Streaking / Comet Tails | Acidic residue or | Ensure "Mini-Workup" (HCl wash) is thorough. Add a drop of Triethylamine to the mobile phase if streaking persists. |

| No Product Spot (UV) | Reaction failed or concentration too low. | Check catalyst quality ( |

| Spot at Baseline | Hydrolyzed byproduct (Carboxylic acid). | Check reagents for moisture. Acyl chloride may have hydrolyzed to Chloroacetic acid. |

| Multiple Product Spots | Di-acylation or Isomer formation. | The tetramethyl core is symmetric, so regiochemical isomers are unlikely. Lower Rf spots are likely di-acylated products. Stop reaction immediately. |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for Friedel-Crafts procedures).

-

Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Friedel-Crafts Acylation Mechanisms and Workup. In Vogel's Textbook of Practical Organic Chemistry.

-

Khan Academy. Friedel-Crafts Acylation Mechanism. (Visual guide for mechanistic understanding).

-

University of Colorado Boulder. Thin Layer Chromatography (TLC) Stains and Visualization. (Reference for 2,4-DNP preparation and usage).

-

PubChem. this compound Compound Summary.

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of alpha-chloroacetophenones

Core Directive & Technical Overview

Alpha-chloroacetophenones (phenacyl chlorides) are critical intermediates in the synthesis of heterocycles (e.g., indoles, thiazoles) and pharmaceutical APIs. However, their synthesis is plagued by competing mechanistic pathways that degrade yield and purity.

This guide addresses the causality of these failures. Whether you are employing Friedel-Crafts acylation (Benzene + Chloroacetyl chloride) or Direct Chlorination (Acetophenone +

The Central Challenge: Kinetic Control

The synthesis relies on the selective functionalization of the alpha-carbon. The primary failure mode is over-chlorination (

Troubleshooting Guide (Q&A Format)

Category A: Impurity Profiling & Regioselectivity

Q1: I am observing significant formation of

-

Diagnosis: This is a classic kinetic control failure. In acid-catalyzed chlorination, the reaction proceeds via the enol. While the electron-withdrawing chlorine should theoretically destabilize the enol intermediate (slowing down the second step), high concentrations of chlorinating agent or elevated temperatures can overcome this barrier.

-

Mechanistic Insight: The rate of halogenation is zero-order with respect to halogen concentration and first-order with respect to the ketone (enolization is rate-determining). However, once formed, the mono-chloro product can compete for the halogen if local concentration hotspots exist.

-

Protocol:

-

Stoichiometry Control: Reduce the chlorinating agent (e.g.,

or -

Temperature Modulation: Lower the reaction temperature by 10°C. This increases the activation energy gap between mono- and di-chlorination.

-

Slow Addition: If using sulfuryl chloride (

), add it dropwise over 2 hours to maintain a low instantaneous concentration relative to the ketone.

-

Q2: My LC-MS shows peaks corresponding to ring-chlorinated byproducts (e.g., m-chloroacetophenone). Why is the regioselectivity failing?

-

Diagnosis: You are likely using a Lewis Acid catalyst (e.g.,

, -

Mechanistic Insight:

-

Standard Conditions: The carbonyl group is a meta-director and strongly deactivating, making ring electrophilic aromatic substitution (EAS) difficult compared to alpha-substitution.

-

Failure Mode: Strong Lewis acids coordinate with the carbonyl oxygen, increasing the electrophilicity of the ring (or the chlorinating complex) to the point where EAS competes. If the ring has activating groups (phenols), ring chlorination becomes the dominant pathway.

-

-

Protocol:

-

Switch Catalysts: For activated rings, avoid Lewis acids. Use protic acid catalysis (e.g., p-TsOH or HBr in Acetic Acid) which favors enol formation over ring activation.

-

Solvent Choice: If using

, switch to non-polar solvents like Toluene or DCM to suppress ionic EAS pathways favoring the ring.

-

Category B: Reaction Stalling & Work-up

Q3: The reaction stalls at 60% conversion, but adding more catalyst leads to degradation (darkening/tar).

-

Diagnosis: Product inhibition or "Red Oil" formation. The byproduct HCl (or condensed side products) may be poisoning the reaction matrix or inducing polymerization.

-

Mechanistic Insight: Alpha-chloroacetophenones are potent alkylating agents. In the presence of trace bases or excessive heat, they undergo self-condensation (forming pyrazines or furan derivatives) or intermolecular alkylation, leading to polymeric tars.

-

Protocol:

-

HCl Scavenging: Ensure efficient gas scrubbing. Dissolved HCl can catalyze the degradation of the product.

-

Endpoint Tolerance: Do not chase 100% conversion. Stop the reaction when the rate of product formation slows significantly.

-

Work-up: Wash the organic layer immediately with cold saturated

to quench trace acids. Caution: Gas evolution.

-

Visualizing Reaction Pathways

The following diagram illustrates the competing pathways. The "Green Path" is the desired kinetic window.

Caption: Mechanistic bifurcation points in acetophenone chlorination. Control of stoichiometry and catalyst strength is required to stay on the green path.

Comparative Analysis of Chlorinating Agents

Select the reagent that matches your substrate's sensitivity.

| Reagent | Primary Mechanism | Risk Profile | Best For |

| Sulfuryl Chloride ( | Radical/Ionic Hybrid | High risk of ring chlorination if activated. | Large scale; ease of handling (liquid). |

| Chlorine Gas ( | Electrophilic | Hard to control stoichiometry; over-chlorination common. | Industrial commodity synthesis. |

| DCDMH (1,3-Dichloro-5,5-dimethylhydantoin) | Electrophilic ( | Low atom economy; difficult work-up. | Lab-scale; sensitive substrates.[1] |

| NCS (N-Chlorosuccinimide) | Radical (with initiator) | Expensive; requires radical initiator. | Highly selective mono-chlorination. |

Safety Protocol: Handling Lachrymators